molecular formula C15H17Cl3N2O4S2 B11994407 3,4,5-trimethoxy-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]benzamide CAS No. 303061-95-2

3,4,5-trimethoxy-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]benzamide

Cat. No.: B11994407
CAS No.: 303061-95-2
M. Wt: 459.8 g/mol
InChI Key: GARUZHOZSQBLCS-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a trichloroethyl group linked to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an amine to form the benzamide core.

    Introduction of the Trichloroethyl Group: The benzamide is then subjected to a reaction with 2,2,2-trichloroethanol in the presence of a base, such as potassium carbonate, to introduce the trichloroethyl group.

    Formation of the Thiazole Ring: The final step involves the formation of the thiazole ring. This is achieved by reacting the intermediate with a thioamide under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the trichloroethyl group, potentially converting it to a less chlorinated derivative.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Products include 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.

    Reduction: Products include partially or fully dechlorinated derivatives.

    Substitution: Products include various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new medications.

Industry

In industry, the compound could be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzamide core and trichloroethyl group. These interactions could modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Lacks the trichloroethyl and thiazole groups, making it less complex.

    N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]benzamide: Lacks the methoxy groups on the benzamide core.

Uniqueness

The uniqueness of 3,4,5-trimethoxy-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]benzamide lies in its combination of functional groups

Properties

CAS No.

303061-95-2

Molecular Formula

C15H17Cl3N2O4S2

Molecular Weight

459.8 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]benzamide

InChI

InChI=1S/C15H17Cl3N2O4S2/c1-22-9-6-8(7-10(23-2)11(9)24-3)12(21)20-13(15(16,17)18)26-14-19-4-5-25-14/h6-7,13H,4-5H2,1-3H3,(H,20,21)

InChI Key

GARUZHOZSQBLCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(C(Cl)(Cl)Cl)SC2=NCCS2

Origin of Product

United States

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